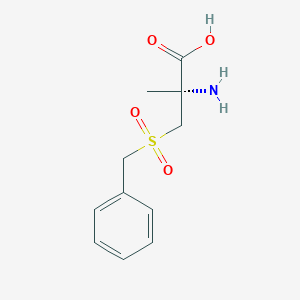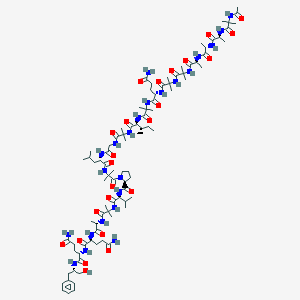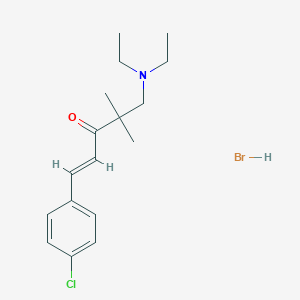
1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide, also known as Clonidine hydrobromide, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and other conditions. This compound is a potent alpha-2 adrenergic receptor agonist, which means it binds to and activates these receptors in the body.
Mécanisme D'action
1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide works by binding to and activating alpha-2 adrenergic receptors in the body. This results in the inhibition of the release of norepinephrine, a neurotransmitter that is involved in the regulation of blood pressure, heart rate, and other physiological processes. By reducing the release of norepinephrine, 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide reduces blood pressure and heart rate, and also has sedative and analgesic effects.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide has several biochemical and physiological effects on the body. It reduces blood pressure and heart rate by decreasing the release of norepinephrine. It also has sedative and analgesic effects, which make it useful in the treatment of anxiety disorders and pain. 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide has also been shown to modulate the release of other neurotransmitters, including dopamine and serotonin, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide in lab experiments is its well-established mechanism of action. Its effects on blood pressure, heart rate, and neurotransmitter release have been extensively studied, making it a useful tool for investigating these physiological processes. However, one limitation of using 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide in lab experiments is its potential for off-target effects. Because it binds to and activates alpha-2 adrenergic receptors throughout the body, it may have effects on other physiological processes that are not related to its intended use.
Orientations Futures
There are several future directions for the study of 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide. One area of research is the development of more selective alpha-2 adrenergic receptor agonists that have fewer off-target effects. Another area of research is the investigation of 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide's potential use in the treatment of other conditions, such as neuropathic pain and substance use disorders. Finally, further research is needed to better understand the long-term effects of 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide use and its potential for abuse and dependence.
Méthodes De Synthèse
The synthesis of 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide involves several steps, including the reaction between 4-chlorobenzaldehyde and diethylamine, followed by the reaction between the resulting imine and 4,4-dimethyl-2-pentanone. The final product is obtained by reacting the intermediate with hydrobromic acid. The synthesis of 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide is a complex process that requires careful attention to detail and expertise in organic chemistry.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating high blood pressure, ADHD, and anxiety disorders. In addition, it has been studied for its potential use in the treatment of opioid withdrawal symptoms, Tourette's syndrome, and post-traumatic stress disorder (PTSD). 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide has also been investigated for its ability to modulate pain perception and reduce anxiety in patients undergoing surgery.
Propriétés
Numéro CAS |
121229-92-3 |
|---|---|
Nom du produit |
1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide |
Formule moléculaire |
C17H25BrClNO |
Poids moléculaire |
374.7 g/mol |
Nom IUPAC |
(E)-1-(4-chlorophenyl)-5-(diethylamino)-4,4-dimethylpent-1-en-3-one;hydrobromide |
InChI |
InChI=1S/C17H24ClNO.BrH/c1-5-19(6-2)13-17(3,4)16(20)12-9-14-7-10-15(18)11-8-14;/h7-12H,5-6,13H2,1-4H3;1H/b12-9+; |
Clé InChI |
ZZTWZYLOIUBESQ-NBYYMMLRSA-N |
SMILES isomérique |
CCN(CC)CC(C)(C)C(=O)/C=C/C1=CC=C(C=C1)Cl.Br |
SMILES |
CCN(CC)CC(C)(C)C(=O)C=CC1=CC=C(C=C1)Cl.Br |
SMILES canonique |
CCN(CC)CC(C)(C)C(=O)C=CC1=CC=C(C=C1)Cl.Br |
Synonymes |
1-(4-chlorophenyl)-4,4-dimethyl-5-diethylamino-1-penten-3-one 1-CDDPO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine](/img/structure/B219669.png)

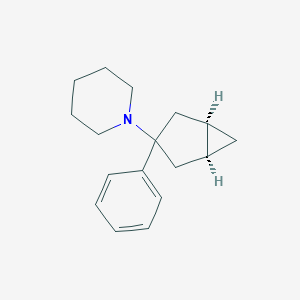

![1-[(2R,3R,5S)-3-hydroxy-5-[[(E)-2-iodoethenoxy]methyl]oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B219686.png)
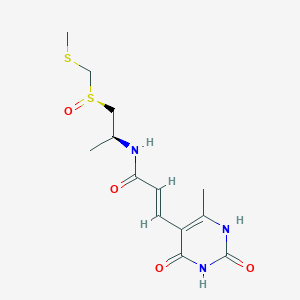
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-hydroxyphenyl)ethanethioate](/img/structure/B219694.png)
![(2R,4S,5R,8R,10S,13R,14R,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B219709.png)
![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)
